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molecular formula C8H16F2N2 B8444073 4-(3,3-Difluoropyrrolidin-1-yl)butan-1-amine

4-(3,3-Difluoropyrrolidin-1-yl)butan-1-amine

Cat. No. B8444073
M. Wt: 178.22 g/mol
InChI Key: ZOJSROWVEAUVHD-UHFFFAOYSA-N
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 3,3-difluoropyrrolidine hydrochloride (250 mg, 1.69 mmol) and 4-bromobutyronitrile (0.17 mL, 1.69 mmol) in dry CH3CN (9 mL) was added K2CO3 (1.28 g, 9.29 mmol) at rt followed by KI (28 mg, 0.17 mmol). The reaction mixture was stirred at rt for 15 h. The mixture was filtered and the filtrate partitioned between water and CH2Cl2. The layers were separated and the aq. layer extracted with CH2Cl2 (3×). The combined org. extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The crude nitrile was redissolved in dry THF (8 mL) and treated with LiALH4 (75 mg, 1.92 mmol) at 0° C. The reaction mixture was warmed up to rt and stirred at this temperature until completion of the reaction. Sat. aq. Rochelle's salt solution and EA were then added, the layers separated and the aq. layer extracted with EA (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give crude 4-(3,3-difluoropyrrolidin-1-yl)butan-1-amine as a colorless oil. GC-MS-conditions 01: tR=1.56 min; [M+H]+=179.10.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.Cl.[F:4][C:5]1([F:10])[CH2:9][CH2:8][NH:7][CH2:6]1.Br[CH2:12][CH2:13][CH2:14][C:15]#[N:16].C([O-])([O-])=O.[K+].[K+]>CC#N>[F:4][C:5]1([F:10])[CH2:9][CH2:8][N:7]([CH2:12][CH2:13][CH2:14][CH2:15][NH2:16])[CH2:6]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
250 mg
Type
reactant
Smiles
Cl.FC1(CNCC1)F
Name
Quantity
0.17 mL
Type
reactant
Smiles
BrCCCC#N
Name
Quantity
9 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate partitioned between water and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude nitrile was redissolved in dry THF (8 mL)
ADDITION
Type
ADDITION
Details
treated with LiALH4 (75 mg, 1.92 mmol) at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to rt
STIRRING
Type
STIRRING
Details
stirred at this temperature until completion of the reaction
ADDITION
Type
ADDITION
Details
Sat. aq. Rochelle's salt solution and EA were then added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with EA (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1(CN(CC1)CCCCN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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